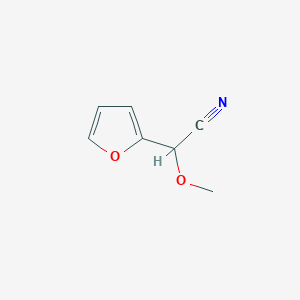

2-(furan-2-yl)-2-methoxyacetonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(furan-2-yl)-2-methoxyacetonitrile” likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “methoxy” part refers to a functional group consisting of a methyl group bound to oxygen, and “acetonitrile” refers to a nitrile group attached to a methyl group .

Synthesis Analysis

While the specific synthesis pathway for “2-(furan-2-yl)-2-methoxyacetonitrile” isn’t available, furan compounds can generally be synthesized from carbohydrates, including pentoses and hexoses, through a series of dehydration reactions . The methoxy and acetonitrile groups could potentially be introduced through subsequent reactions .Molecular Structure Analysis

The molecular structure of “2-(furan-2-yl)-2-methoxyacetonitrile” would likely consist of a furan ring with a methoxy group and an acetonitrile group attached to the 2-position of the ring .Chemical Reactions Analysis

Furan compounds are known to undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .Physical And Chemical Properties Analysis

While the specific physical and chemical properties of “2-(furan-2-yl)-2-methoxyacetonitrile” aren’t available, furan is a colorless, volatile liquid with a boiling point of 31.36°C . The introduction of methoxy and acetonitrile groups would likely affect these properties.科学研究应用

Antibacterial Activity

Furan derivatives, including “2-(furan-2-yl)-2-methoxyacetonitrile”, have been studied for their antibacterial activity . They have shown effectiveness against both gram-positive and gram-negative bacteria . The furan nucleus is an essential synthetic technique in the search for new drugs .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . They are one of the most powerful tools in the fight against bacterial strain-caused infection .

Synthesis of Chiral Furans

Furan platform chemicals (FPCs) can be economically synthesized from biomass . This includes the synthesis of chiral furans, which have a variety of applications in the chemical industry .

Synthesis of Furan-2-Carbaldehyde-d

“2-(furan-2-yl)-2-methoxyacetonitrile” can potentially be used in the synthesis of Furan-2-Carbaldehyde-d . This compound has various applications in scientific research .

Synthesis of Nitrofurantoin Analogues

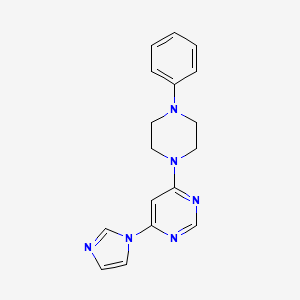

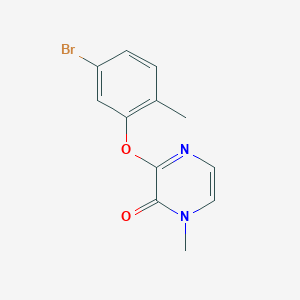

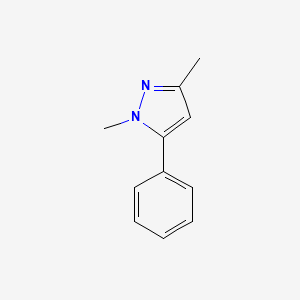

Furan and pyrazole scaffolds, which can be derived from “2-(furan-2-yl)-2-methoxyacetonitrile”, can be used in the synthesis of nitrofurantoin analogues . These analogues have potential applications in medicinal chemistry .

作用机制

Target of Action

Furan derivatives, to which this compound belongs, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas , suggesting a wide range of potential targets.

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The interaction of these compounds with their targets can lead to various changes, depending on the specific derivative and target involved.

Biochemical Pathways

Furan derivatives are known to be involved in a variety of reactions . For instance, the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been associated with furan derivatives .

Result of Action

Furan derivatives have been associated with a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

未来方向

属性

IUPAC Name |

2-(furan-2-yl)-2-methoxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-9-7(5-8)6-3-2-4-10-6/h2-4,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJYLOUFFYPKGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#N)C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)-2-methoxyacetonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B6423774.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6423791.png)

![N-cyclohexyl-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6423793.png)

![5-bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6423812.png)

![4-[(5-{7-methylimidazo[1,2-a]pyridin-2-yl}-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B6423820.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6423838.png)

![6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine](/img/structure/B6423847.png)

![N-[(1-hydroxycyclopentyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B6423858.png)

![7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423867.png)